molecular formula C10H13NO B6329632 4-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 46125-32-0

4-{[(Prop-2-en-1-yl)amino]methyl}phenol

Cat. No. B6329632
CAS RN: 46125-32-0
M. Wt: 163.22 g/mol
InChI Key: ZHRVDVAPFLNBEV-UHFFFAOYSA-N
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Description

“4-{[(Prop-2-en-1-yl)amino]methyl}phenol” is a chemical compound that belongs to the class of organic compounds known as methoxyphenols . These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . It is also related to the class of alkylaminophenol compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .

Scientific Research Applications

Production of Epoxy and Thermosetting Resin Composites

This compound, also known as eugenol, has been successfully used in the production of epoxy composites as a component of coupling agents, epoxy monomers, flame retardants, curing agents, and modifiers . It has been found to reduce the negative impact of thermoset composites on the environment and, in some cases, enabled their biodegradation .

Enhancement of Thermomechanical Properties

Eugenol-based epoxy resin was used to make composites with carbon fiber with enhanced thermomechanical properties . This application is particularly useful in industries where materials with high strength and durability are required.

Use in Fire Resistance

Eugenol flame retardant had a positive effect on the fire resistance of the epoxy resin . This makes it a valuable component in the production of materials that need to be fire-resistant.

Neurodegenerative Disease Treatment

(E)-2-methoxy-4- (3- (4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a derivative of eugenol, has been shown to have anti-inflammatory properties and has been used in several inflammatory disease models . It has been found to ameliorate MPTP-induced dopaminergic cell loss and behavioral impairment .

Anti-Inflammatory Agent

MMPP has been demonstrated to have anti-inflammatory effects and can attenuate neuroinflammation through MAO-B and MAPK pathway-dependent inhibition of STAT3 activation .

Antimicrobial and Antibacterial Properties

Compounds containing a propargyl group, such as eugenol, have been found to display important biological activities, including antimicrobial and antibacterial effects .

Mechanism of Action

Target of Action

The primary targets of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . It is known that the compound is used for chemical probe synthesis . This suggests that it may interact with a variety of biological targets, depending on the specific ligand or pharmacophore to which it is appended .

Mode of Action

It is known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . This suggests that it may allow for UV light-induced covalent modification of a biological target .

Biochemical Pathways

The specific biochemical pathways affected by 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . Given its potential use in chemical probe synthesis, it is likely that the compound could affect a wide range of pathways depending on the specific target to which it is directed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . Its solubility and stability under various conditions would be crucial factors influencing its bioavailability .

Result of Action

The molecular and cellular effects of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol’s action are currently unknown . Its potential for uv light-induced covalent modification of a biological target suggests that it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol . Specific details about how these factors might affect the compound’s action are currently unknown .

properties

IUPAC Name

4-[(prop-2-enylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRVDVAPFLNBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Prop-2-en-1-yl)amino]methyl}phenol

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